trans-3-(Boc-amino)-5-(trifluormethyl)piperidine

Description

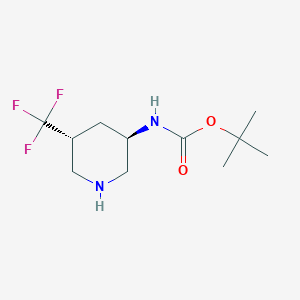

Chemical Structure and Properties trans-3-(Boc-amino)-5-(trifluormethyl)piperidine (CAS: 1363378-12-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a trifluoromethyl (-CF₃) group at position 5 in a trans configuration (Figure 1). Its molecular formula is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.3 g/mol . The compound is typically stored at 2–8°C to maintain stability and is commercially available at ≥95% purity .

For example, iminoboronate esters are used to prepare enantiomerically pure Boc-piperidine derivatives, ensuring minimal epimerization during coupling reactions . The Boc group is introduced using tert-butyl dicarbonate under basic conditions, a strategy common in peptide chemistry .

Properties

IUPAC Name |

tert-butyl N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVTZVWJLBPQS-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801125964 | |

| Record name | Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-12-4 | |

| Record name | Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R,5R)-5-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-5-(trifluormethyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

Introduction of Boc Group: The amino group at the 3-position is protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 5-position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Free amine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

trans-3-(Boc-amino)-5-(trifluormethyl)piperidine serves as an important building block in the synthesis of 3-amino-piperidine derivatives, which are known to be key intermediates for various pharmaceutical agents. These derivatives have been utilized in the development of drugs targeting conditions such as autoimmune diseases and cancer. For instance, they are precursors for Janus kinase inhibitors like tofacitinib, which is used in treating rheumatoid arthritis and other inflammatory diseases .

2. Development of Protein Kinase Inhibitors

The compound has been identified as a precursor for synthesizing pyrrolo[2,3-d]pyrimidine compounds that act as inhibitors for protein kinases, including Janus Kinase 3 (JAK3). These inhibitors have therapeutic applications in immunosuppressive therapies for organ transplants and autoimmune disorders such as lupus and multiple sclerosis . The trifluoromethyl group enhances the pharmacological properties of these compounds, improving their efficacy and selectivity.

3. Cancer Therapeutics

Recent studies have highlighted the potential of this compound in developing novel cancer therapeutics. Its derivatives have been shown to exhibit significant activity against various cancer cell lines by inhibiting specific protein interactions essential for tumor growth. The incorporation of this compound into drug candidates has demonstrated improved potency and reduced toxicity profiles compared to existing treatments .

Case Studies

Case Study 1: Tofacitinib Derivatives

A study focused on synthesizing derivatives of tofacitinib using this compound as a core intermediate. The derivatives were evaluated for their ability to inhibit JAK3 activity, showing promising results in vitro with enhanced selectivity over other kinases. This highlights the compound's utility in creating targeted therapies with minimized side effects .

Case Study 2: PRMT5 Inhibitors

Research into protein arginine methyltransferase 5 (PRMT5) inhibitors has also utilized this compound. Compounds derived from this piperidine have entered clinical trials due to their potential to disrupt cancer cell proliferation pathways. The studies indicated manageable toxicity profiles while effectively inhibiting tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of trans-3-(Boc-amino)-5-(trifluormethyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc group protects the amino functionality during synthetic transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: Cis vs. Trans Configurations

The spatial arrangement of substituents significantly impacts physicochemical properties. For instance:

- cis-3-(Boc-amino)-5-(trifluormethyl)piperidine (CAS: 1523530-57-5) shares the same molecular formula but exhibits distinct stereochemistry, leading to differences in melting points, solubility, and biological activity. The cis isomer typically has lower metabolic stability due to steric hindrance .

- trans-3-(Boc-amino)-4-(trifluormethyl)piperidine (CAS: 1363378-16-8) shifts the -CF₃ group to position 3.

Ring-System Analogs

Piperidine vs. Pyrrolidine and Pyridine Derivatives

- Trans-3-n-Boc-amino-4-phenylpyrrolidine (CAS: 351360-61-7): The 5-membered pyrrolidine ring increases ring strain, reducing conformational flexibility compared to piperidine. This may limit its utility in drug design where rigid scaffolds are undesirable .

- This impacts solubility and bioavailability .

Functional Group Variations

- 5-Amino-1-Boc-3,3-difluoropiperidine (CAS: 1258638-82-2): Replacing -CF₃ with -CF₂ alters electron-withdrawing effects and steric bulk. Difluoro groups may improve metabolic stability but reduce membrane permeability compared to -CF₃ .

- tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (CAS: 1215071-17-2): The hydrochloride salt enhances water solubility, making it preferable for formulations requiring high aqueous compatibility .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Structural Feature |

|---|---|---|---|---|---|---|

| trans-3-(Boc-amino)-5-(trifluormethyl)piperidine | 1363378-12-4 | C₁₁H₁₉F₃N₂O₂ | 268.3 | ≥95% | 2–8°C | trans -CF₃ at C5 |

| cis-3-(Boc-amino)-5-(trifluormethyl)piperidine | 1523530-57-5 | C₁₁H₁₉F₃N₂O₂ | 268.3 | ≥95% | RT* | cis -CF₃ at C5 |

| trans-3-(Boc-amino)-4-(trifluormethyl)piperidine | 1363378-16-8 | C₁₁H₁₉F₃N₂O₂ | 268.3 | ≥95% | 2–8°C | trans -CF₃ at C4 |

| 3-(Boc-amino)-5-trifluoromethyl-pyridine | N/A | C₁₁H₁₂F₃N₂O₂ | 268.2 | ≥95% | RT | Aromatic pyridine core |

| 5-Amino-1-Boc-3,3-difluoropiperidine | 1258638-82-2 | C₁₀H₁₇F₂N₂O₂ | 235.2 | ≥98% | RT | -CF₂ at C3 |

Key Research Findings

- Stereochemical Impact: The trans configuration in this compound enhances metabolic stability compared to its cis counterpart, as observed in pharmacokinetic studies of related piperidine prodrugs .

- Trifluoromethyl vs. Difluoro : The -CF₃ group in the target compound increases lipophilicity (logP ≈ 2.1) compared to -CF₂ analogs (logP ≈ 1.5), favoring blood-brain barrier penetration .

- Applications : Piperidine derivatives with -CF₃ groups are prioritized in CNS drug discovery, while pyridine analogs are utilized in kinase inhibitors due to their planar geometry .

Notes on Contradictions and Limitations

- Discrepancies in CAS numbers (e.g., cis-3-Boc-amino-5-CF₃-piperidine in vs. 9) may arise from supplier-specific nomenclature or salt forms.

Biological Activity

trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine is a chemical compound belonging to the piperidine class, characterized by a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a trifluoromethyl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for more complex pharmaceutical agents.

- Chemical Formula : CHFNO

- CAS Number : 1363378-12-4

- Molecular Weight : 236.21 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine primarily revolves around its role as a ligand for various biological targets, including receptors and enzymes. The Boc group protects the amino functionality, allowing for selective reactions that can modulate biological pathways once deprotected under acidic conditions .

Potential Applications

- Drug Development : It serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system, which is crucial for treating neurological disorders.

- Bioconjugation : The compound can facilitate bioconjugation reactions, aiding in attaching biomolecules to surfaces or carriers, enhancing drug delivery systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine | Methoxy group at position 4 | Different regioselectivity affecting biological activity |

| trans-3-Amino-4-methoxypiperidine | Methoxy group at position 4 | Altered lipophilicity affecting pharmacokinetics |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Trifluoromethyl group | Targeting G protein-coupled receptors |

This table illustrates how structural variations influence the biological activity and pharmacokinetics of piperidine derivatives.

Study on MAO Inhibition

A notable study explored the inhibition of monoamine oxidases (MAOs), which are critical in various neurological disorders. While this study focused on related piperidine compounds, it highlights the significance of structural isomerism in modulating enzyme selectivity. The research demonstrated that geometric isomers could selectively inhibit MAO-A or MAO-B, suggesting that similar mechanisms may apply to trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine .

Synthesis and Characterization Research

Research has shown that derivatives of piperidine can be synthesized effectively using various methods, including stereoselective Mannich reactions. These methods enhance the potential for creating enantiopure compounds that may exhibit distinct biological activities. The synthesis of trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine has been documented as part of broader efforts to develop novel therapeutic agents targeting multiple pathways in disease states .

Q & A

Q. Q. What safety precautions are critical when handling trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine in aqueous or high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.